molecular formula C8H9N5O B168689 1-(6-Amino-9H-purin-9-yl)propan-2-one CAS No. 105970-02-3

1-(6-Amino-9H-purin-9-yl)propan-2-one

Cat. No. B168689
M. Wt: 191.19 g/mol
InChI Key: QVVQIXZDNRKXPV-UHFFFAOYSA-N
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Description

“1-(6-Amino-9H-purin-9-yl)propan-2-one” is a compound with a purine base structure . It contains a purine moiety, specifically 6-amino-9H-purin-9-yl, which is a nitrogenous base commonly found in DNA and RNA .


Synthesis Analysis

The synthesis of this compound involves a reaction in an aprotic organic solvent or a mixture of aprotic organic solvents . This process has been found to be scalable and economically feasible, with desirable yield, purity, and scalability from 10 to 30kg scale of operation .


Molecular Structure Analysis

The molecular formula of “1-(6-Amino-9H-purin-9-yl)propan-2-one” is C8H9N5O . It has a molecular weight of 191.19 .


Chemical Reactions Analysis

The compound “1-(6-Amino-9H-purin-9-yl)propan-2-one” is involved in various chemical reactions due to its purine base structure . The purine moiety, specifically 6-amino-9H-purin-9-yl, is a nitrogenous base commonly found in DNA and RNA, which plays a crucial role in various biological processes .


Physical And Chemical Properties Analysis

The compound “1-(6-Amino-9H-purin-9-yl)propan-2-one” has a density of 1.56±0.1 g/cm3 at 20 ºC 760 Torr .

Scientific Research Applications

Synthesis of Key Intermediates

  • Synthetic Process Research: This compound serves as a key intermediate in the synthesis of Tenofovir Disoproxil Fumarate, a medication used for the treatment of HIV/AIDS and chronic hepatitis B. The process involves starting from 9H-purin-6-amine and synthesizing the intermediate through a series of optimized reactions, yielding a high purity product (Yu Zhu-ming, 2012).

Molecular and Crystal Structure Studies

  • X-ray Structure Determination: The synthesis and characterization of 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium tetracopper(I) hexabromide, a compound related to 1-(6-Amino-9H-purin-9-yl)propan-2-one, were studied. This involved Raman spectroscopy and single crystal X-ray diffraction analysis to understand its metal coordination and crystal structure (O. Pavlyuk et al., 2022).

Biological Activity Studies

  • PI3Kδ Inhibition Study: A compound structurally related to 1-(6-Amino-9H-purin-9-yl)propan-2-one, known as IC87114, was studied for its inhibitory activity on PI3Kδ enzyme. The research focused on understanding the impact of axial chirality and conformational equilibrium on its biological activity (A. Lodola et al., 2017).

Synthesis of Novel Compounds

  • Synthesis of Amino Acid-Nucleobase Conjugates: (Purin-6-yl)alanines, a new class of amino acid-nucleobase conjugates, were synthesized using palladium-catalyzed cross-coupling reactions. This highlights the versatility of 1-(6-Amino-9H-purin-9-yl)propan-2-one in creating novel bioconjugates (P. Čapek et al., 2004).

Antiviral and Antimicrobial Studies

  • Antiviral Agent Synthesis: Enantiomerically pure analogs of 2-[5-(9H-purin-9-yl)-2-cyclopenten-1-yl]-ethanol were synthesized, demonstrating the potential of derivatives of 1-(6-Amino-9H-purin-9-yl)propan-2-one as antiviral agents (L. B. Akella & R. Vince, 1996).
  • Antimicrobial Activity and DNA Interactions: Novel purine derivatives incorporating tetrazole ring, synthesized from (6-aminopurin-9-yl)alkanenitrile compounds, showed significant antibacterial activities and DNA interactions, revealing the potential of related compounds in medicinal chemistry (Selin Kinali-Demirci et al., 2014).

properties

IUPAC Name

1-(6-aminopurin-9-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-4H,2H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVQIXZDNRKXPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=NC2=C(N=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558110
Record name 1-(6-Amino-9H-purin-9-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Amino-9H-purin-9-yl)propan-2-one

CAS RN

105970-02-3
Record name 1-(6-Amino-9H-purin-9-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Zdun, T Reiter, W Kroutil… - The Journal of Organic …, 2023 - ACS Publications
We report on novel chemoenzymatic routes toward tenofovir using low-cost starting materials and commercial or homemade enzyme preparations as biocatalysts. The biocatalytic key …
Number of citations: 4 pubs.acs.org
Q Zhang, G Cheng, YZ Huang, GR Qu, HY Niu… - Tetrahedron, 2012 - Elsevier
Under the assistance of β-cyclodextrin, purine was effectively alkylated at N9 together with up to 99% conversion and good to excellent yield using water as the solvent. High …
Number of citations: 17 www.sciencedirect.com

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